6-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline
Description
6-[4-(Pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline is a quinoxaline derivative featuring a piperidine ring linked via a carbonyl group to the quinoxaline core, with a pyridin-4-yloxy substituent at the piperidine’s 4-position. Quinoxalines are bicyclic aromatic heterocycles known for diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS)-targeting properties .
Properties
IUPAC Name |
(4-pyridin-4-yloxypiperidin-1-yl)-quinoxalin-6-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(14-1-2-17-18(13-14)22-10-9-21-17)23-11-5-16(6-12-23)25-15-3-7-20-8-4-15/h1-4,7-10,13,16H,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOOJJAQTQALNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core and introduce the piperidine and pyridine moieties through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoxaline or piperidine moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized quinoxalines.
Scientific Research Applications
The applications of 6-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline are not explicitly detailed in the provided search results; however, the results do offer information on similar compounds and their potential applications, particularly in medicinal chemistry and antiviral research.
Quinoxaline Derivatives and their Applications
Quinoxaline derivatives have demonstrated potential as antiviral agents . Research indicates a growing interest in developing compounds with a quinoxaline moiety for antiviral treatments . Specifically, some synthesized compounds with a pyridoquinoxaline nucleus have shown a favorable profile compared to established drugs . Certain quinoxalines have exhibited remarkable activity against coxsackievirus B5 (CBV5) and inhibit early events of attachment, entry, or uncoating .
Quinoxaline derivatives have also shown promise in other areas, such as:
- Anticancer Properties Certain quinoxalines have demonstrated unique anticancer properties with low IC50 values .
- Antipsychotic Activities Some synthesized quinoxalines have shown potential antipsychotic activity in animal models, even surpassing the standard drug Risperidone in some tests .
- Inhibition of NF-kB Activation Quinoxaline derivatives have been evaluated for their ability to impede the activation of NF-kB via modulation of TLR receptors .
- Treatment of Respiratory Viral Infections Some compounds from the pyrrolo[1,2-a]quinoxaline series have been identified as potential inhibitors of the main protease of SARS-CoV-2 and as activators of Sirt6 . Certain indolo[2,3-b]quinoxaline hybrids also exhibit efficacy against the H1N1 strain of the influenza virus with minimal toxicity .
One study highlights a synthetic pathway that leads to the formation of 2,3-di(furan-2-yl)-6-(3-N,N-diethyl carbamoyl-piperidine)carbonyl amino quinoxaline, starting from condensing 1,2-diketones with ortho-phenylenediamine derivatives .
Another compound, 2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine, is noted for potential biological activity and applications in medicinal chemistry as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity is influenced by its substituents:
- Piperidine-carbonyl linkage: Enhances rigidity and may improve blood-brain barrier (BBB) permeation, as seen in other quinoxaline derivatives with piperidine/pyrrolidine groups .
Key Structural Analogues :
Pyrrolidin-1-yl(quinoxalin-6-yl)methanone (CAS 938160-11-3): Replaces piperidine with pyrrolidine, reducing ring size and altering conformational flexibility. This may decrease BBB penetration compared to the target compound .
6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione: Incorporates nitro and imidazole groups, enhancing DNA intercalation but increasing cytotoxicity risks .
BQR695 (Novartis anti-plasmodial compound): Features a 3,4-dimethoxyphenyl group linked to quinoxaline, targeting Plasmodium PfPI4-kinase .
Pharmacokinetic and Toxicity Considerations
- BBB Permeation: Quinoxalines with piperidine-carbonyl groups (e.g., Compound 6c) show promising predicted BBB penetration, critical for CNS applications like Alzheimer’s disease therapy .
- Cytotoxicity : The target compound’s lack of reactive electrophilic groups (e.g., epoxides) suggests lower cytotoxicity compared to oxirane-containing derivatives (IC50 = 3.9–5.0 µM in neuroblastoma) .
- Metabolic Stability: Pyridine and piperidine moieties may enhance metabolic stability over simpler quinoxalines, reducing rapid clearance .
Structure-Activity Relationships (SAR)
- PAS vs. CAS Binding : The pyridin-4-yloxy group likely directs binding to AChE’s PAS, unlike tacrine or galanthamine (CAS binders), reducing off-target effects .
- Antimicrobial Potency: Substitution at the piperidine 4-position (e.g., pyridinyloxy) may enhance antibacterial activity by mimicking quinolones (e.g., ER-2’s gyrase inhibition) .
Biological Activity
6-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H20N4O2
- Molecular Weight : 348.4 g/mol
- CAS Number : 2380044-43-7
Biological Activity
The biological activity of 6-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline can be categorized into several key areas:
-
Anticancer Activity :
- Quinoxaline derivatives, including this compound, have shown significant anticancer properties. They exhibit cytotoxic effects on various cancer cell lines, demonstrating potential as chemotherapeutic agents.
- A study indicated that quinoxaline derivatives can inhibit tumor growth effectively, with some compounds showing IC50 values lower than those of standard chemotherapeutics like doxorubicin .
-
Antimicrobial Activity :
- The compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance .
- The dual activity as an anticancer and antimicrobial agent is noteworthy, making it a candidate for further investigation in combination therapies.
- GPR6 Modulation :
The mechanisms through which 6-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound interferes with the cell cycle and promotes apoptosis in cancer cells.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.
- GPR6 Pathway Interaction : By modulating GPR6 activity, it may influence signaling pathways involved in neurodegenerative diseases and mood disorders.
Case Studies
- Anticancer Efficacy :
- Antimicrobial Testing :
Data Summary Table
Q & A
Q. What are the key structural features of 6-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline that influence its biological activity?
The compound’s activity is attributed to its quinoxaline core, which facilitates π-π stacking with biological targets, and the 4-(pyridin-4-yloxy)piperidine moiety, which enhances solubility and modulates receptor binding. The pyridine ring’s electron-rich nature and the piperidine-carbamate linker allow for hydrogen bonding and conformational flexibility, critical for interactions with enzymes like kinases or proteases .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Synthesis typically involves a multi-step approach:
Coupling Reactions : Use nucleophilic substitution between 6-chloroquinoxaline and 4-(pyridin-4-yloxy)piperidine in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base at 80–100°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Characterization : Confirm purity via HPLC (>95%) and structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What in vitro assays are recommended for initial screening of biological activity?
- Anticancer : MTT assay using human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) .
Q. Which analytical techniques are essential for validating the compound’s structural integrity?
- Spectroscopy : H/C NMR for functional group analysis, IR for carbonyl (C=O) and aromatic (C-N) bond verification .
- Mass Spectrometry : HRMS to confirm molecular weight (calc. for C₂₃H₂₀N₄O₂: 400.41 g/mol) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Substituent Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the quinoxaline ring to enhance target binding affinity .
- Linker Optimization : Replace the piperidine-carbamate with a morpholine or thiomorpholine moiety to improve metabolic stability .
- Data Analysis : Use molecular docking (AutoDock Vina) to predict binding modes with targets like PARP-1 or BRAF kinase .
Q. How should researchers address contradictory data in biological activity across different studies?
- Experimental Replication : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding factors, such as solvent effects (DMSO vs. PBS) .
- Target Validation : Perform siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity .
Q. What strategies can mitigate off-target effects in preclinical models?
- Selectivity Profiling : Screen against panels of related enzymes (e.g., 50+ kinases) to identify cross-reactivity .
- Pharmacokinetic Studies : Assess plasma protein binding (equilibrium dialysis) and tissue distribution (LC-MS/MS) in rodent models .
- Toxicogenomics : RNA sequencing to detect gene expression changes linked to hepatotoxicity or nephrotoxicity .
Q. How can computational methods predict the compound’s metabolic stability and drug-likeness?
Q. What experimental designs are suitable for evaluating synergistic effects in combination therapies?
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR Screening : Genome-wide knockout libraries to identify synthetic lethal partners .
- Proteomics : SILAC-based mass spectrometry to quantify changes in protein expression post-treatment .
- In Vivo Models : Xenograft studies in immunodeficient mice with biomarker analysis (e.g., phospho-ERK for kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
